molecular formula C8H2O2 B13835776 3,4-Diethynylcyclobut-3-ene-1,2-dione

3,4-Diethynylcyclobut-3-ene-1,2-dione

Cat. No.: B13835776
M. Wt: 130.10 g/mol
InChI Key: IFECTWGZJAOLFF-UHFFFAOYSA-N
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Description

3,4-Diethynylcyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C8H2O2 It is characterized by a cyclobutene ring with two ethynyl groups and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethynylcyclobut-3-ene-1,2-dione typically involves the following steps:

    Starting Material: The synthesis often begins with squaric acid or its derivatives.

    Formation of Ethynyl Groups:

    Cyclization: The formation of the cyclobutene ring is a crucial step, which can be facilitated by cyclization reactions under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethynylcyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the ethynyl groups under mild conditions.

Major Products

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced compounds are typically formed.

    Substitution: Substituted cyclobutene derivatives are the major products.

Scientific Research Applications

3,4-Diethynylcyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,4-Diethynylcyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The compound’s ability to undergo various chemical reactions also allows it to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethoxy-3-cyclobutene-1,2-dione: Similar in structure but with ethoxy groups instead of ethynyl groups.

    3,4-Dihydroxy-3-cyclobutene-1,2-dione: Contains hydroxyl groups instead of ethynyl groups.

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: Features methoxy groups in place of ethynyl groups.

Uniqueness

3,4-Diethynylcyclobut-3-ene-1,2-dione is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for forming complex structures. This makes it particularly valuable in synthetic chemistry and materials science.

Properties

Molecular Formula

C8H2O2

Molecular Weight

130.10 g/mol

IUPAC Name

3,4-diethynylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C8H2O2/c1-3-5-6(4-2)8(10)7(5)9/h1-2H

InChI Key

IFECTWGZJAOLFF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=O)C1=O)C#C

Origin of Product

United States

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